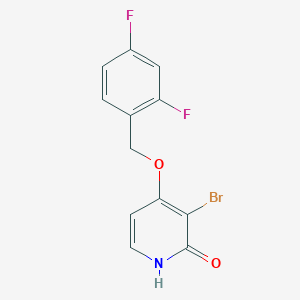

3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one

Descripción

Propiedades

IUPAC Name |

3-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF2NO2/c13-11-10(3-4-16-12(11)17)18-6-7-1-2-8(14)5-9(7)15/h1-5H,6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHZYXSYNYXMEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)COC2=C(C(=O)NC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 2,4 Difluorobenzyloxy 1h Pyridin 2 One and Analogous Pyridinone Structures

Strategies for Pyridinone Ring Formation

The formation of the pyridinone scaffold is the initial critical step in the synthesis of the target compound and its analogs. Two primary approaches are commonly employed: the construction of the ring from acyclic precursors through condensation reactions and the modification of existing heterocyclic systems.

Cyclic condensation reactions represent a versatile and widely utilized method for constructing the pyridinone ring from acyclic starting materials. These methods often involve the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a nitrogen-containing nucleophile, such as an amine or ammonia (B1221849). researchgate.net The flexibility of this approach allows for the introduction of various substituents onto the pyridinone ring by choosing appropriately substituted starting materials.

Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient, one-pot synthesis of highly functionalized pyridinones. nih.gov For instance, a three-component reaction involving an aromatic aldehyde, malononitrile, and a 4-hydroxy-pyridin-2-one derivative can yield complex pyrano[3,2-c]pyridones. nih.gov Another example is the tandem one-pot conversion of nitriles with ethyl bromoacetate, which proceeds through a Blaise reaction intermediate to form various 2-pyridinone derivatives. documentsdelivered.com These condensation strategies offer significant advantages in terms of atom economy and operational simplicity. nih.gov

| Condensation Method | Reactants | Key Features | Reference |

| Tandem One-Pot Conversion | Nitriles, Ethyl bromoacetate | Efficient, operationally convenient, proceeds via Blaise reaction intermediate. | documentsdelivered.com |

| Three-Component Reaction | Aromatic aldehydes, Malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Short reaction times, high yields, uses a green solvent. | nih.gov |

| Hantzsch-Type Synthesis | β-ketoester, Aldehyde, Ammonia source | Leads to dihydropyridine, which is then oxidized to the pyridinone. |

An alternative strategy for forming the pyridinone ring involves the chemical modification of pre-existing six-membered heterocyclic rings, most notably pyridines. documentsdelivered.com This approach often requires the introduction of a carbonyl group at the C-2 position. One common method involves the oxidation of pyridine (B92270) to pyridine-N-oxide, followed by rearrangement. For example, treatment of 4-nitropyridine-N-oxide with acetic anhydride (B1165640) can lead to the formation of a 2-acetoxypyridine intermediate, which upon hydrolysis yields the corresponding 2-pyridinone. documentsdelivered.com

Another route starts from pyranones, which are six-membered rings containing an oxygen atom. Deacetylated pyranone can be treated with an ammonia solution to replace the ring oxygen with nitrogen, thereby forming the pyridinone structure. documentsdelivered.com Ring-closing metathesis has also been employed to form dihydropyridone intermediates, which can then be aromatized to 2-pyridones through a base-induced elimination.

| Starting Heterocycle | Key Transformation | Reagents | Reference |

| Pyridine | Oxidation and Rearrangement | Hydrogen peroxide, Nitric acid, Acetic anhydride | documentsdelivered.com |

| Pyranone | Ring Transformation | Ammonia solution | documentsdelivered.com |

| Dihydropyridone | Aromatization | Base-induced elimination |

Regioselective Functionalization of Pyridinone Systems

Once the pyridinone ring is formed, the subsequent challenge lies in the precise introduction of substituents at specific positions. For the synthesis of 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one, this involves highly regioselective bromination at the C-3 position and etherification at the C-4 position.

The regioselective bromination of the pyridinone ring is a crucial step. The electron-rich nature of the pyridinone system facilitates electrophilic substitution, but controlling the position of halogenation can be challenging. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of activated pyridines and pyridinones under mild conditions. researchgate.netthieme-connect.com The regioselectivity of the bromination is highly dependent on the nature and position of existing substituents on the ring. researchgate.netthieme-connect.com

For a 4-hydroxypyridin-2-one or a 4-alkoxy-pyridin-2-one precursor, the hydroxyl or alkoxy group at C-4 and the amide nitrogen are activating, ortho-para directing groups. This electronic influence directs electrophilic attack to the C-3 and C-5 positions. Careful control of reaction conditions, such as solvent and temperature, is often necessary to achieve selective monobromination at the desired C-3 position. thieme-connect.comgoogle.com In some cases, copper(II) bromide has been used to facilitate regioselective bromination.

| Substrate | Brominating Agent | Key Outcome | Reference |

| Activated Pyridines (hydroxy, amino, methoxy) | N-Bromosuccinimide (NBS) | Regioselective monobromination achieved in high yields. | researchgate.netthieme-connect.com |

| 1-Alkyl-3-methyl-2-pyridones | N-Bromosuccinimide (NBS) | Bromination occurs on the ring. | documentsdelivered.comacs.org |

| 2-Benzyloxy-4-aminopyridine | Copper(II) bromide | Regioselective 3-bromination. | researchgate.net |

The introduction of the 2,4-difluorobenzyloxy group at the C-4 position is typically achieved through an O-alkylation reaction, most commonly the Williamson ether synthesis. francis-press.commasterorganicchemistry.com This reaction involves the deprotonation of a 4-hydroxy-pyridin-2-one precursor to form a more nucleophilic alkoxide (or phenoxide-like) species. This is followed by a nucleophilic substitution reaction (SN2) with 2,4-difluorobenzyl halide (e.g., bromide or chloride). masterorganicchemistry.comlibretexts.org

The success of the Williamson ether synthesis depends on several factors. A suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (KOBu-t), is required to deprotonate the 4-hydroxy group. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. pipzine-chem.com Since 2,4-difluorobenzyl bromide is a primary halide, it is an excellent substrate for the SN2 reaction, minimizing the potential for competing elimination reactions. masterorganicchemistry.com

| Reaction Type | Reactants | Base/Solvent | Key Features | Reference |

| Williamson Ether Synthesis | 4-Hydroxy-pyridin-2-one, 2,4-Difluorobenzyl halide | K₂CO₃, NaH, KOBu-t / DMF, Acetonitrile | Direct and widely used method for O-alkylation. SN2 mechanism. | masterorganicchemistry.compipzine-chem.com |

| Transition Metal Catalysis | Pyridine derivative with leaving group at C-4, Benzylboronic acid | Palladium catalyst, Base | Can form C-O bonds under mild conditions. | pipzine-chem.com |

Synthesis of Related Brominated and Benzyloxy-Substituted Pyridinone Precursors

A common strategy involves the initial synthesis of 3-bromo-4-hydroxypyridin-2(1H)-one. This intermediate can be prepared by the direct bromination of 4-hydroxy-2(1H)-pyridone. The presence of the hydroxyl group at C-4 activates the ring for electrophilic substitution, and under controlled conditions, bromination can be directed to the C-3 position.

Alternatively, a precursor like 4-benzyloxy-2(1H)-pyridone can be synthesized first by the O-benzylation of 4-hydroxy-2(1H)-pyridone. This protected intermediate can then undergo regioselective bromination at the C-3 position. The benzyloxy group is sterically larger than a hydroxyl group, which can sometimes influence the regioselectivity of the subsequent bromination step. Another approach involves using a masked 2-pyridone, such as a 2-benzyloxy or 2-chloropyridine (B119429) derivative. For example, 2-benzyloxy-4-aminopyridine can be selectively brominated at the C-3 position, followed by a Sandmeyer-type reaction to introduce a halogen at C-4, and finally deprotection to reveal the 2-pyridone. researchgate.net

| Precursor Compound | Synthetic Approach | Starting Materials | Reference |

| 3-Bromo-4-hydroxypyridin-2(1H)-one | Direct bromination | 4-Hydroxy-2(1H)-pyridone, Brominating agent | calpaclab.com |

| 4-Benzyloxy-2(1H)-pyridone | O-alkylation (Williamson ether synthesis) | 4-Hydroxy-2(1H)-pyridone, Benzyl (B1604629) halide | |

| 3-Bromo-4-halo-2-pyridones | Combination of regioselective bromination and Sandmeyer reaction on a masked 2-pyridone | 2-Benzyloxy-4-aminopyridine | researchgate.net |

Optimization of Synthetic Pathways for 3-Bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one Analogues

The synthesis of substituted pyridin-2-ones often involves several steps, including ring formation, halogenation, and etherification. Each of these steps presents opportunities for optimization to improve efficiency and yield. For instance, the preparation of a 3-benzyloxy-pyridin-2(1H)-one scaffold, a core structure related to the target molecule, can be achieved through the facile alkylation of a protected 2,3-dihydroxypyridine (B124209) derivative. In contrast to the direct alkylation of 2,3-dihydroxypyridine, the use of a 3-benzyloxy protected derivative allows for alkylation at ambient temperatures with various alkyl halides, leading to good yields nih.gov.

One-pot synthesis is another effective strategy to enhance efficiency. For example, a one-pot synthesis of 2-(1H)-pyridinone derivatives has been reported using dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine with L-proline as a catalyst. This method is noted for its efficiency and broad functional group tolerance under environmentally friendly conditions nih.gov.

The choice of reagents and reaction conditions plays a pivotal role in maximizing yields. In the synthesis of 3-hydroxy-4-pyridone, a related structure, modifying the Elbs peroxydisulfate (B1198043) oxidation through catalysis and the addition of other oxidants has been shown to significantly increase the yields of the desired products researchgate.netnih.gov. Similarly, in the preparation of 3-bromo-4-halo-2-pyridones, the use of water-free conditions for Sandmeyer reactions can lead to excellent yields, whereas classical aqueous conditions may result in lower yields due to solubility issues and side-product formation researchgate.net.

The following table summarizes various synthetic strategies and their impact on the yield of analogous pyridinone structures.

| Synthetic Strategy | Starting Materials | Product Type | Reported Yield |

| Alkylation of Protected Pyridinone | 3-(Benzyloxy)pyridin-2(1H)-one and tert-butyl bromoacetate | 3-Benzyloxy-2-pyridinone functional linker | 73% nih.gov |

| One-Pot, Four-Component Cyclization | Not specified | Multisubstituted 2-pyridones | Good yields researchgate.net |

| Modified Elbs Oxidation | 4-Pyridone | 3-Hydroxy-4-pyridone | ~13% (30% increase over previous methods) nih.gov |

| Water-free Sandmeyer Reaction | Aminopyridine precursor | 3-Bromo-4-halo-2-pyridone | Excellent yields researchgate.net |

This table presents data from the synthesis of analogous pyridinone structures to illustrate methods for enhancing reaction efficiency and yield.

While 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one itself is achiral, the synthesis of its analogues or more complex derivatives may involve the creation of stereocenters. In such cases, controlling the stereochemistry is of paramount importance. The development of stereoselective synthetic methods for pyridinone derivatives has been an active area of research.

For instance, an enantiospecific synthesis of pyridinones from amino acids has been developed using a gold-catalyzed strategy, which allows for excellent stereocontrol during the cyclization step organic-chemistry.org. This approach provides a direct route to chiral piperidines, which are valuable building blocks in medicinal chemistry.

In another example, the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate has been utilized to produce 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. These intermediates can then be further reduced to provide access to a wide range of enantioenriched 3-piperidines nih.govsnnu.edu.cnorganic-chemistry.org.

The following table highlights key aspects of stereochemical control in the synthesis of related heterocyclic compounds.

| Method | Key Feature | Stereochemical Outcome |

| Gold-catalyzed cyclization | Use of amino acids as chiral starting materials | Enantiospecific formation of pyridinones organic-chemistry.org |

| Rh-catalyzed asymmetric reductive Heck reaction | Chiral rhodium catalyst and boronic acids | High enantioselectivity in the formation of 3-substituted tetrahydropyridines nih.govsnnu.edu.cnorganic-chemistry.org |

| Iridium-catalyzed enantioselective C3 allenylation | Use of an Ir(I)/(P,olefin) complex | Excellent enantioselectivity for C3-allenylic pyridines chemrxiv.org |

This table illustrates methods for achieving stereochemical control in the synthesis of pyridinone-related structures, which could be applicable to more complex analogues of the target compound.

Structural Elucidation and Computational Analysis of 3 Bromo 4 2,4 Difluorobenzyloxy 1h Pyridin 2 One

Tautomeric Forms and Equilibrium of 1H-Pyridin-2-one Systems

The 1H-pyridin-2-one ring system, a core component of the title compound, is characterized by its ability to exist in two tautomeric forms: the lactam form (pyridin-2(1H)-one) and the lactim form (2-hydroxypyridine). This phenomenon, known as lactam-lactim tautomerism, involves the migration of a proton between the nitrogen and oxygen atoms of the amide group.

The equilibrium between these two forms is a delicate balance influenced by several factors, most notably the solvent environment. In the gas phase or in non-polar solvents, the 2-hydroxypyridine (B17775) (lactim) form is generally favored. wikipedia.orgacs.org Conversely, in polar protic solvents like water and alcohols, the equilibrium shifts significantly towards the pyridin-2(1H)-one (lactam) form. wikipedia.orgwuxibiology.com This shift is attributed to the better solvation of the more polar lactam tautomer by polar solvent molecules. wuxibiology.com The energy difference between the two tautomers is often quite small, allowing the equilibrium to be readily influenced by the surrounding medium. wikipedia.org

For 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one, the equilibrium will be governed by these same principles. The substituents on the pyridinone ring—the bromine atom at position 3 and the 2,4-difluorobenzyloxy group at position 4—can electronically influence the relative stability of the tautomers, but the solvent effect is expected to remain the dominant factor. In most solution-phase applications, the compound is expected to exist predominantly in the lactam form shown in its name.

Table 1: Tautomeric Equilibrium of Parent 2-Pyridone in Various Solvents This table illustrates the general solvent effect on the lactam-lactim equilibrium, which is applicable to substituted pyridinones.

| Solvent | KT ([lactam]/[lactim]) | Predominant Form |

| Gas Phase | 0.4 | 2-Hydroxypyridine (Lactim) |

| Cyclohexane | 1.7 | Pyridin-2-one (Lactam) |

| Chloroform | 2.5 | Pyridin-2-one (Lactam) |

| Acetonitrile (B52724) | 8.0 | Pyridin-2-one (Lactam) |

| Water | >100 | Pyridin-2-one (Lactam) |

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution NMR, Mass Spectrometry)

The definitive structure of 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one, including its predominant tautomeric form in a given medium, is established using a combination of advanced spectroscopic methods. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable in this regard. lbl.gov

High-Resolution NMR Spectroscopy: 1H and 13C NMR spectroscopy provides detailed information about the molecular framework. The presence of the lactam tautomer is unequivocally confirmed by the observation of a signal in the 1H NMR spectrum corresponding to the N-H proton, typically a broad singlet. In contrast, the lactim form would exhibit a sharper O-H proton signal. The chemical shifts of the protons and carbons on the pyridinone and benzene (B151609) rings are influenced by the electronic effects of the substituents. For instance, the electronegative bromine atom and the ether linkage will cause characteristic downfield shifts for adjacent nuclei.

Mass Spectrometry: Mass spectrometry is crucial for confirming the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous calculation of the molecular formula (C12H8BrF2NO2).

A key diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. tutorchase.com Natural bromine consists of two isotopes, 79Br and 81Br, in an approximate 1:1 abundance ratio. libretexts.org This results in the molecular ion peak appearing as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks. tutorchase.comlibretexts.org This pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Table 2: Expected Spectroscopic Data for 3-Bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one

| Technique | Feature | Expected Observation |

| 1H NMR | N-H Proton (Lactam) | Broad singlet, ~11-13 ppm |

| Pyridinone Ring Protons | Two doublets in the aromatic region | |

| Benzylic Protons (-O-CH2-) | Singlet, ~5.0-5.5 ppm | |

| Benzene Ring Protons | Multiplets in the aromatic region | |

| 13C NMR | Carbonyl Carbon (C=O) | Signal at ~160-165 ppm |

| Pyridinone Ring Carbons | Signals in the range of ~90-160 ppm | |

| Benzylic Carbon (-O-CH2-) | Signal at ~70-75 ppm | |

| HRMS | Molecular Formula | C12H8BrF2NO2 |

| Isotopic Pattern | M and M+2 peaks of ~1:1 intensity ratio |

Molecular Geometry and Conformational Landscape of the Pyridinone and Benzyloxy Moieties

The three-dimensional structure and conformational flexibility of 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one are critical to its properties. The molecule consists of a relatively rigid pyridinone ring and a flexible benzyloxy side chain.

The pyridin-2-one ring is expected to be largely planar due to the sp2 hybridization of its constituent atoms. The geometry is influenced by the bulky bromine atom and the benzyloxy group, which may cause minor deviations from perfect planarity.

C3-C4-O-CH2: Rotation around the C4-O bond, which positions the benzyloxy group relative to the pyridinone ring.

C4-O-CH2-Caromatic: Rotation around the O-CH2 bond.

O-CH2-Caromatic-Caromatic: Rotation around the CH2-Caromatic bond.

These rotational degrees of freedom mean the molecule can adopt various conformations in solution. Computational modeling is often employed to identify low-energy, stable conformers and the energy barriers between them. cwu.edu These analyses can reveal preferred spatial arrangements of the 2,4-difluorophenyl group with respect to the pyridinone core, which can be described by specific dihedral angles.

Table 3: Key Dihedral Angles Defining Molecular Conformation

| Dihedral Angle | Description | Expected Influence on Conformation |

| C3-C4-O-CH2 | Defines the orientation of the ether linkage relative to the ring plane. | Steric hindrance with the bromine at C3 may favor certain orientations. |

| C4-O-CH2-Caromatic | Governs the positioning of the benzyl (B1604629) group. | Determines the overall extension and shape of the molecule. |

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one. nih.gov

These computational methods are used to model the distribution of electron density within the molecule and to determine the energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of chemical reactivity. The electronic character of the molecule is a composite of its constituent parts: the electron-withdrawing nature of the bromine atom and the two fluorine atoms, and the electron-donating character of the ether oxygen and the amide functionality within the pyridinone ring. rsc.org

Furthermore, quantum chemical calculations are instrumental in assessing the relative stabilities of different isomers, such as the lactam and lactim tautomers. By calculating the total electronic energy (or Gibbs free energy) of each form, the thermodynamically more stable tautomer can be predicted under specific conditions (e.g., in the gas phase or simulated solvent environments). researchgate.net These calculations can corroborate experimental findings and provide a theoretical basis for the observed tautomeric preference. Similarly, the relative energies of different conformers arising from bond rotations in the benzyloxy side chain can be calculated to map out the potential energy surface and identify the most stable molecular shapes.

Table 4: Representative Data from Hypothetical Quantum Chemical Calculations

| Parameter | Lactam Tautomer | Lactim Tautomer | Significance |

| Relative Energy (Gas Phase) | +0.8 kcal/mol | 0 kcal/mol (Reference) | Predicts lactim is slightly more stable in the gas phase. |

| Relative Energy (Aqueous) | 0 kcal/mol (Reference) | +4.5 kcal/mol | Predicts lactam is significantly more stable in a polar solvent. |

| Calculated Dipole Moment | ~4.5 D | ~2.0 D | The higher dipole moment of the lactam form explains its greater stabilization in polar solvents. |

Biological Activities and Molecular Mechanisms of 3 Bromo 4 2,4 Difluorobenzyloxy 1h Pyridin 2 One Derivatives

Investigation of Enzyme Inhibition Profiles

The enzymatic inhibition profiles of 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one and its derivatives have been a significant area of research, with a primary focus on their potential as kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, making them prime therapeutic targets. nih.govnih.gov

Targeting Mitogen-Activated Protein Kinase (MAPK) Pathways: Focus on p38α MAPK Inhibition

A substantial body of research has centered on the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway by pyridin-2-one derivatives. The p38α MAPK is a key enzyme involved in the cellular response to stress and plays a critical role in the production of pro-inflammatory cytokines. uni-tuebingen.de Consequently, inhibitors of p38α MAPK are being investigated for their therapeutic potential in a range of inflammatory diseases and cancers. nih.govresearchgate.net

Derivatives of 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one have been designed to be ATP-competitive inhibitors, binding to the hinge region of the p38α MAPK. nih.gov The interaction is often stabilized by the formation of a hydrogen bond between a nitrogen atom in the pyridine (B92270) ring and the hinge region of the kinase. researchgate.net The difluorophenyl ring, a common feature in these derivatives, can further enhance binding by interacting with hydrophobic regions within the enzyme's active site. uni-tuebingen.de

The development of these inhibitors has led to compounds with high potency, sometimes in the picomolar range, and excellent selectivity for p38α MAPK. uni-tuebingen.de This high degree of selectivity is a critical factor in minimizing off-target effects. The binding kinetics of these inhibitors have also been optimized to ensure a prolonged duration of action. uni-tuebingen.de

| Compound Type | Target Enzyme | Key Interactions | Potency |

| Pyridin-2-one Derivatives | p38α MAPK | Hydrogen bonding with hinge region, hydrophobic interactions | Picomolar to nanomolar range |

Exploration of Other Kinase Targets and Their Modulation by Pyridinone Derivatives

Beyond p38α MAPK, research has expanded to investigate the effects of pyridinone derivatives on a variety of other kinase targets. This exploration is driven by the fact that many diseases involve the dysregulation of multiple signaling pathways.

One area of interest has been the inhibition of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR). nih.gov Certain pyridinone-containing compounds have been designed to occupy the adenine-binding pocket of EGFR, thereby inhibiting its activity. nih.gov This has shown promise in the context of cancer therapy, as EGFR is often overexpressed in tumors. nih.gov

Another class of targets includes the Bromodomain and Extra-Terminal domain (BET) proteins, which are epigenetic readers that regulate gene transcription. researchgate.netnih.gov Derivatives of pyridin-2-one have been developed as potent and selective inhibitors of the second bromodomain (BD2) of BET proteins. researchgate.netnih.gov This selectivity is significant as it may help to separate the therapeutic effects from the toxicities associated with pan-BET inhibitors. nih.gov

Additionally, some pyridinone derivatives have been found to selectively target members of the class III receptor tyrosine kinase subfamily. researchgate.net The development of multi-target kinase inhibitors with subfamily selectivity is a growing area of research, aiming to achieve a balance between specificity and broad-spectrum activity. researchgate.net

Analysis of Receptor Binding and Ligand-Target Interactions

Understanding the interactions between 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one derivatives and their molecular targets is crucial for rational drug design and optimization. This involves studying their binding to specific receptors and characterizing the nature of these interactions.

Interaction with Specific Receptors and Signaling Pathways

Pyridin-2-one derivatives have been shown to interact with a range of receptors, leading to the modulation of various signaling pathways. For instance, certain derivatives have been found to have a modest affinity for both μ- and δ-opioid receptors. nih.gov The flexibility of the pyridinone scaffold may allow these compounds to adopt a conformation that facilitates binding to these receptors. nih.gov

In another context, novel pyridone derivatives have been discovered as potent antagonists of the EP3 receptor, which is a G-protein coupled receptor involved in the prostaglandin (B15479496) E2 signaling pathway. nih.gov Antagonism of the EP3 receptor is being explored as a potential therapeutic strategy for type 2 diabetes. nih.gov

Identification of Molecular Targets through Biochemical Assays

A variety of biochemical assays are employed to identify and characterize the molecular targets of 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one derivatives. Time-resolved fluorescence resonance energy transfer (TR-FRET) assays, for example, have been used to evaluate the inhibitory activity of these compounds against specific bromodomains. researchgate.net

Isothermal titration calorimetry (ITC) is another powerful technique used to determine the binding affinity (KD) of these derivatives to their target proteins. nih.gov Furthermore, X-ray crystallography provides detailed structural information about the binding mode of these ligands, revealing the precise molecular interactions that are crucial for their biological activity. nih.gov

| Assay Type | Purpose | Information Obtained |

| TR-FRET | Evaluate inhibitory activity | IC50 values |

| Isothermal Titration Calorimetry (ITC) | Determine binding affinity | KD values |

| X-ray Crystallography | Elucidate binding mode | 3D structure of ligand-target complex |

Cellular and Subcellular Mechanisms of Action (In Vitro Models)

The biological effects of 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one derivatives are ultimately manifested at the cellular and subcellular levels. In vitro models, such as cell cultures, are invaluable tools for elucidating these mechanisms of action.

Studies using triple-negative breast cancer (TNBC) cell lines have shown that certain thieno[3,2-b]pyridine (B153574) derivatives, which share a similar structural motif, can inhibit cell growth. mdpi.comresearchgate.net These compounds were found to decrease the number of viable cells and inhibit cell proliferation. mdpi.comresearchgate.net Further analysis revealed that these effects were associated with an increase in the population of cells in the G0/G1 phase of the cell cycle and a decrease in the S phase. mdpi.comresearchgate.net

In a cellular model of neurodegeneration, benzofuran-2-one derivatives, which also contain a similar core structure, have been shown to possess antioxidant properties. mdpi.com These compounds were able to reduce intracellular levels of reactive oxygen species (ROS) and protect neuronal cells from oxidative stress-induced death. mdpi.com This protective effect was linked to the upregulation of heme oxygenase-1 (HO-1), a key antioxidant enzyme. mdpi.com

Furthermore, some furo[3,2-c]pyridin-4(5H)-one derivatives have demonstrated potent antiproliferative activity against multiple tumor cell lines, while exhibiting low cytotoxicity against normal cells. nih.gov This highlights the potential for developing derivatives with a favorable therapeutic window.

Modulation of Inflammatory Processes and Cytokine Production

Pyridinone derivatives have demonstrated notable anti-inflammatory activities. nih.gov Certain pyridazinone derivatives, which are structurally related to pyridinones, have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and nuclear factor-κB (NF-κB) activity. nih.gov The anti-inflammatory effects of some pyridinone-related compounds are thought to be mediated through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). nih.gov

Some fluoroquinolones, which share structural similarities with the pyridinone core, are known to decrease the synthesis of pro-inflammatory cytokines. nih.govnih.gov This immunomodulatory effect is often linked to the presence of a cyclopropyl (B3062369) group at a specific position on the core structure. nih.gov The mechanism of action for these anti-inflammatory effects may involve the inhibition of phosphodiesterase activity, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

Research on 3-hydroxy-pyridine-4-one derivatives suggests that their anti-inflammatory properties might be linked to their iron-chelating abilities, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent. nih.gov

A series of 3,5-disubstituted pyridin-2(1H)-ones were found to prevent the development of mechanical allodynia, a type of pain caused by a stimulus that does not normally provoke pain. The most active compound in this series was identified as a p38α MAPK inhibitor, a protein kinase known to be involved in pain hypersensitivity. nih.gov

Anticancer Mechanisms: Insights from Cellular Pathway Investigations

Pyridinone-containing compounds exhibit a wide range of antiproliferative activities against various human tumor cell lines. frontiersin.org Their anticancer mechanisms often involve the specific targeting of cellular pathways and enzymes crucial for cancer cell proliferation and survival. frontiersin.orgresearchgate.net

Targeting Kinases and Signaling Pathways:

PIM-1 Kinase: Aromatic O-alkyl pyridine derivatives have been designed as inhibitors of Proviral Integration Moloney (PIM)-1 kinase, a serine/threonine kinase involved in tumorigenesis. Certain derivatives showed potent in vitro anticancer activity against various cancer cell lines, including leukemia, liver, prostate, and colon cancer cells. Kinetic studies revealed that these compounds act as both competitive and non-competitive inhibitors of the PIM-1 kinase enzyme. nih.gov

EGFR and VEGFR-2: Spiro-pyridine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy. nih.gov Additionally, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been evaluated for their inhibitory activities against both wild-type EGFR and its mutated form, EGFRT790M. nih.gov

PI3K-Akt-mTOR Pathway: The PI3K-Akt-mTOR signaling pathway is a critical pathway for cell proliferation and survival, and its dysregulation is common in cancer. Imidazo[1,2-a] pyridine derivatives have been synthesized and assessed as potential inhibitors of this pathway. researchgate.net

Other Kinases: Pyridinone derivatives have been shown to target other kinases as well, including protein tyrosine kinases, Met kinase, and mitogen-activated protein kinase (MAPK). frontiersin.org

Induction of Apoptosis:

A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death.

Caspase Activation: The aforementioned PIM-1 kinase inhibitors were found to induce apoptosis in cancer cells, which was associated with a significant activation of caspases 3 and 7 in HepG-2 (liver cancer) cells. nih.gov

Modulation of Apoptotic Proteins: Mechanistic studies of certain 3-fluoroazetidin-2-one derivatives, which are analogues of the tubulin-targeting agent combretastatin (B1194345) A-4, demonstrated their ability to induce apoptosis in MCF-7 breast cancer cells. This was accompanied by a downregulation of the anti-apoptotic proteins Bcl-2 and survivin, and an upregulation of the pro-apoptotic protein Bax. mdpi.com

Unfolded Protein Response: A class of chiral 3-(4-hydroxyphenyl)indoline-2-ones has been found to induce cancer cell death by activating the unfolded protein response (UPR). nih.gov

Other Mechanisms:

Tubulin Inhibition: Some 3,4,5-trimethoxyphenyl substituted pyrazolo[3,4-b]pyridines have been identified as promising tubulin inhibitors, which interfere with the formation of microtubules, essential components of the cytoskeleton involved in cell division. researchgate.net

Histone Deacetylase (HDAC) Inhibition: Pyridinone derivatives can also function as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the death of cancer cells through various mechanisms, including apoptosis and autophagy. frontiersin.orgmdpi.com

The following table summarizes the anticancer mechanisms of various pyridinone derivatives:

| Derivative Class | Target/Mechanism | Cancer Cell Lines |

| Aromatic O-alkyl pyridines | PIM-1 Kinase Inhibition, Apoptosis Induction (Caspase 3/7 activation) | NFS-60, HepG-2, PC-3, Caco-2 |

| Spiro-pyridines | EGFR and VEGFR-2 Inhibition, Apoptosis Induction | HepG-2, Caco-2 |

| Imidazo[1,2-a] pyridines | PI3K-Akt-mTOR Pathway Inhibition | - |

| 3,4,5-trimethoxyphenyl substituted pyrazolo[3,4-b]pyridines | Tubulin Inhibition | - |

| 3-fluoroazetidin-2-ones | Tubulin Polymerization Inhibition, Apoptosis Induction (Bcl-2, survivin, Bax modulation) | MCF-7, Hs578T, MDA-MB-231 |

| Chiral 3-(4-hydroxyphenyl)indoline-2-ones | Unfolded Protein Response Activation | - |

Antiviral Activities and Mechanisms of HIV Capsid Modulators

Derivatives of the pyridinone scaffold have been identified as potent inhibitors of human immunodeficiency virus (HIV). frontiersin.orgnih.govnih.gov Their antiviral activity often stems from their ability to modulate the function of the HIV capsid protein (CA). nih.govnih.gov The HIV capsid is a crucial protein involved in multiple stages of the viral life cycle, making it an attractive target for antiretroviral therapy. nih.govnih.govnih.gov

Mechanism of Action of Pyridinone-Based HIV Capsid Modulators:

Pyridinone-bearing compounds can act as HIV capsid modulators, interfering with the normal processes of capsid assembly and disassembly. nih.govnih.gov These compounds can bind to a specific pocket on the HIV capsid protein, disrupting its function. nih.gov This binding can lead to either the stabilization or destabilization of the capsid core, both of which can be detrimental to viral replication. youtube.com

For instance, some 2-pyridone-bearing phenylalanine derivatives have been developed as novel HIV capsid modulators. nih.govnih.gov Molecular simulation studies have provided insights into how these compounds interact with the HIV capsid, revealing the specific molecular contacts that are important for their inhibitory activity. nih.gov

The HIV capsid plays a critical role in both the early and late stages of the HIV life cycle. nih.gov In the early stages, after the virus enters a host cell, the capsid must uncoat in a controlled manner to release the viral genome for reverse transcription and integration into the host cell's DNA. youtube.com In the late stages, newly synthesized viral proteins and RNA must assemble into new capsids to form mature, infectious virions. youtube.com

By binding to the capsid protein, pyridinone derivatives can disrupt these processes. For example, some inhibitors have been shown to block the nuclear import of the HIV capsid and inhibit its uncoating. nih.govyoutube.com Others can interfere with the assembly of new capsids during the maturation process. youtube.com

Comparison with Other HIV Inhibitors:

While some pyridinone derivatives target the HIV capsid, others have been shown to inhibit HIV reverse transcriptase (RT). nih.govnih.gov These are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov They bind to a site on the RT enzyme that is distinct from the active site, causing a conformational change that inhibits its function. nih.gov

The following table summarizes the antiviral mechanisms of pyridinone derivatives against HIV:

| Derivative Class | Target | Mechanism of Action |

| 2-Pyridone-bearing phenylalanine derivatives | HIV Capsid (CA) | Modulation of capsid assembly and disassembly |

| Pyridine oxide derivatives | HIV Reverse Transcriptase (RT) | Non-nucleoside reverse transcriptase inhibition |

Antimicrobial and Other Bioactivities of Pyridinone-Based Compounds

Pyridinone-based compounds exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. frontiersin.orgresearchgate.netnih.gov

Antifungal Activity:

Certain pyridinone derivatives have shown potent activity against various fungal species. researchgate.net For example, some have been found to be effective against Candida albicans, a common cause of fungal infections in humans. mdpi.comresearchgate.net The antifungal mechanism of some pyridinone compounds involves the inhibition of mitochondrial cytochrome bc1 reductase, which is essential for fungal respiration. nih.gov

Antibacterial Activity:

The antibacterial activity of pyridinone derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain pyridinium (B92312) salts have shown high antimicrobial activity against Staphylococcus aureus. mdpi.com The proposed mechanism of action for these compounds involves their interaction with bacterial cell membranes. mdpi.com Additionally, some 3-hydroxy-4-pyridinone (3,4-HPO) chelators have been investigated as antibacterial agents that work by depriving bacteria of iron, an essential nutrient for their metabolism. nih.gov

Other Bioactivities:

Beyond their antimicrobial effects, pyridinone derivatives have been associated with a range of other biological activities, including:

Antimalarial activity researchgate.net

Cardiotonic effects frontiersin.orgnih.gov

Anticoagulant effects nih.gov

Antidepressant effects nih.gov

The diverse biological activities of pyridinone-based compounds underscore the therapeutic potential of this chemical scaffold.

The following table provides a summary of the antimicrobial and other bioactivities of pyridinone-based compounds:

| Activity | Target/Mechanism | Examples of Targeted Organisms/Conditions |

| Antifungal | Inhibition of mitochondrial cytochrome bc1 reductase | Candida albicans |

| Antibacterial | Interaction with bacterial cell membranes, Iron chelation | Staphylococcus aureus, Gram-positive and Gram-negative bacteria |

| Antimalarial | - | Malaria parasites |

| Cardiotonic | - | Cardiovascular conditions |

| Anticoagulant | - | Thrombotic disorders |

| Antidepressant | - | Depression |

Structure Activity Relationship Sar Studies of 3 Bromo 4 2,4 Difluorobenzyloxy 1h Pyridin 2 One Analogues

Systematic Examination of Substituent Effects on the Pyridinone Core

The pyridinone core is a foundational scaffold in medicinal chemistry, and its substitution pattern is pivotal in determining the pharmacological profile of the resulting compounds. Modifications at positions 3, 4, and 6 have been shown to be crucial for the antiviral activity of pyridinone derivatives. nih.gov

Role of the Bromo Group at Position 3 on Biological Potency

In a broader context of heterocyclic compounds, the introduction of a bromine atom can significantly impact biological activity. For example, in a study of 8-substituted quinolines, bromo derivatives showed strong antiproliferative activity. researchgate.net While a direct extrapolation is not always possible, it underscores the general importance of halogenation in modulating biological responses. Conversely, in some instances, the presence of halogen atoms on pyridine (B92270) derivatives has been associated with lower antiproliferative activity, suggesting that the role of the bromo group is highly context-dependent and specific to the biological target. nih.gov

Influence of the 2,4-Difluorobenzyloxy Moiety at Position 4 on Activity and Selectivity

The 4-(2,4-difluorobenzyloxy) moiety is a key structural feature that significantly influences the activity and selectivity of these pyridinone analogues. The benzyloxy group at the C4 position of the pyridinone scaffold is a common motif in many NNRTIs. The fluorine atoms on the phenyl ring play a crucial role in enhancing the biological activity.

Fluorine is the most electronegative element and its introduction into a molecule can alter its physicochemical properties, such as pKa, and conformation. tandfonline.com In a study of benzofuro[2,3-b]pyridine (B12332454) derivatives, the incorporation of a strong electron-withdrawing fluorine atom on the benzene (B151609) ring at the 4-position of the pyridine ring resulted in a remarkable four-fold increase in activity compared to the non-halogenated compound. nih.gov This suggests that the electron-withdrawing nature of the fluorine atoms in the 2,4-difluorobenzyloxy group can enhance the binding affinity of the molecule to its target, potentially through favorable electronic interactions.

The difluoro substitution pattern is also significant. The presence of two fluorine atoms at the 2 and 4 positions of the benzyloxy ring can influence the molecule's conformation and its ability to fit into the binding pocket of the target enzyme. This specific substitution pattern has been found in other biologically active molecules, where it contributes to improved metabolic stability and pharmacokinetic properties. tandfonline.com

Effects of Modifications on the Benzyloxy Phenyl Ring

The substitution pattern on the benzyloxy phenyl ring is a critical determinant of the biological activity of pyridinone inhibitors. SAR studies have demonstrated that both the nature and position of substituents on this ring can dramatically affect potency.

The electronic properties of the substituents play a significant role. As mentioned earlier, electron-withdrawing groups, such as fluorine, tend to enhance activity. nih.gov This is further supported by studies on other classes of inhibitors where electron-withdrawing substituents on a phenyl ring were found to be crucial for activity. For instance, in a series of thieno[2,3-b]pyridines, the electronic properties of the substituent on the phenyl ring were found to affect the electron density and interactions with key residues of the target protein. tandfonline.com

Conversely, the introduction of electron-donating groups can be detrimental to activity. In the aforementioned study on benzofuro[2,3-b]pyridine derivatives, an electron-donating methoxy (B1213986) group led to a decrease in activity. researchgate.net The steric properties of the substituents are also important. Bulky groups can disrupt the optimal binding conformation of the inhibitor with the target protein, leading to a loss of potency. researchgate.net

The following table summarizes the general effects of modifications on the benzyloxy phenyl ring based on findings from related inhibitor classes.

| Modification | Effect on Activity | Rationale |

|---|---|---|

| Electron-withdrawing groups (e.g., -F, -Cl, -CN) | Generally increases potency | Favorable electronic interactions with the target protein. |

| Electron-donating groups (e.g., -OCH3, -CH3) | Generally decreases potency | Unfavorable electronic interactions. |

| Bulky substituents | Generally decreases potency | Steric hindrance, disruption of optimal binding conformation. |

| Small, lipophilic groups | Can increase potency | Improved hydrophobic interactions within the binding pocket. |

Impact of N-Substitution on the 1H-Pyridin-2-one Nitrogen

The nitrogen atom at the 1-position of the pyridin-2-one ring is a potential site for modification, and N-substitution can have a profound impact on the biological activity of these compounds. The presence of a hydrogen atom at this position allows the pyridinone to act as a hydrogen bond donor, which can be a critical interaction for binding to the target enzyme.

Several studies have shown that substitution at this nitrogen is often detrimental to activity. For example, in a series of pyridin-2(1H)-ones evaluated for anti-allodynic effects, substitution of the indole (B1671886) nitrogen (a related nitrogen-containing heterocycle) with methyl, diethylaminopropyl, or diethylaminobutyl groups led to decreased activity, suggesting that the NH group may act as a hydrogen bond donor in the interaction with its biological target.

However, the effect of N-substitution is not universally negative and can be highly dependent on the nature of the substituent and the specific biological target. In some cases, N-alkylation can lead to potent compounds. For instance, N-aryl pyridinones have been developed as selective p38α inhibitors. researchgate.net The synthesis of N-alkylated 2-pyridones can be challenging due to the potential for O-alkylation, but selective methods have been developed. chemrxiv.orgbrieflands.com

The following table provides a general overview of the impact of N-substitution on the 1H-pyridin-2-one nitrogen.

| Substituent | General Effect on Activity | Potential Rationale |

|---|---|---|

| -H (unsubstituted) | Often optimal for activity | Acts as a hydrogen bond donor. |

| Small alkyl groups (e.g., -CH3) | Often decreases activity | Loss of hydrogen bond donor capability; potential steric hindrance. |

| Bulky or functionalized alkyl groups | Often decreases activity | Significant steric hindrance; disruption of binding. |

| Aryl groups | Can lead to potent inhibitors for specific targets | Introduces new interaction possibilities (e.g., π-stacking). |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been conducted on pyridinone derivatives, particularly those targeting HIV-1 reverse transcriptase, to guide the design of more potent inhibitors. nih.gov

These studies typically employ various molecular descriptors that quantify the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. For instance, a classical QSAR study on substituted pyridinone derivatives as HIV-1 NNRTIs utilized parameters like hydrophobicity (π), electronic effects (σ), and steric properties (molar refractivity, MR). nih.gov

More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to pyridinone inhibitors. tandfonline.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications are likely to increase or decrease activity. For a series of biphenyl-substituted pyridone derivatives, both CoMFA and CoMSIA models demonstrated excellent predictive capability. tandfonline.com

A nonlinear artificial neural network (ANN) QSAR model for pyridinone NNRTIs was also developed, which showed high correlation values and was based on topological polarizability, geometrical steric, hydrophobicity, and substituted benzene functional group indices. nih.gov These QSAR models provide valuable insights into the key structural features required for high inhibitory activity and can be used to predict the activity of newly designed compounds before their synthesis.

Ligand Efficiency and Lipophilic Efficiency Analysis in Pyridinone Design

In modern drug design, potency alone is not the sole determinant of a successful drug candidate. Ligand efficiency (LE) and lipophilic efficiency (LLE or LiPE) are important metrics used to assess the quality of compounds and guide the optimization process. nih.govwikipedia.org

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom of a molecule. It is calculated as:

LE = -2.303 * RT * log(IC₅₀ or Kᵢ) / N

where R is the gas constant, T is the absolute temperature, and N is the number of non-hydrogen atoms. A higher LE value indicates that the molecule is more efficient at binding to its target.

Lipophilic Efficiency (LLE or LiPE) relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as:

LLE = pIC₅₀ - logP

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. A higher LLE value is generally desirable, as it indicates that the compound achieves high potency without excessive lipophilicity, which can lead to poor pharmacokinetic properties and off-target effects. nih.govwikipedia.org

In the context of pyridinone design, these metrics have been applied to guide the optimization of lead compounds. For example, in the development of endonuclease inhibitors, the conversion of a pyromeconic acid to an N-methylpyridinone resulted in a marked increase in potency, with the ligand efficiency changing from 0.79 to 0.74. nih.govfrontiersin.org While the LE slightly decreased, the significant increase in potency was a favorable outcome.

Furthermore, in the development of BET inhibitors, a pyridone-based clinical candidate was identified with an improved LLE, highlighting the successful application of this metric in optimizing the drug-like properties of this class of compounds. nih.gov By focusing on improving LE and LLE, medicinal chemists can design more efficient and effective pyridinone-based drugs.

Computational Chemistry and Molecular Modeling in Pyridinone Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of pyridinone research, it is extensively used to forecast how derivatives like 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one might interact with their biological targets, such as protein kinases. nih.gov This technique allows for the rapid screening of virtual libraries of compounds against a specific protein target, helping to prioritize molecules with the highest predicted binding affinity for synthesis and further testing.

For pyridinone derivatives targeting protein kinases, molecular docking simulations aim to predict how the compound fits into the ATP-binding pocket of the enzyme. The pyridinone core is a common scaffold known to interact with the hinge region of kinases, which is crucial for ATP binding.

Computational models suggest that the 2-pyridone moiety of 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one could act as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. The 3-bromo substituent can be projected into a hydrophobic pocket, while the 4-(2,4-difluorobenzyloxy) group can extend towards the solvent-exposed region or interact with other hydrophobic areas of the binding site, potentially contributing to both affinity and selectivity. Docking studies on similar bromo-substituted heterocyclic compounds have shown that the bromine atom can form halogen bonds or engage in favorable hydrophobic contacts, enhancing binding affinity. ikm.org.my

Below is a hypothetical representation of key interacting residues for 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one with a generic protein kinase, based on common binding modes observed for similar inhibitors.

| Interaction Type | Ligand Moiety | Potential Interacting Residue (Kinase) |

| Hydrogen Bond (Acceptor) | Pyridinone Oxygen | Hinge Region Backbone NH (e.g., Cys) |

| Hydrogen Bond (Donor) | Pyridinone NH | Hinge Region Backbone C=O (e.g., Glu) |

| Hydrophobic/Halogen Bond | 3-Bromo group | Hydrophobic Pocket (e.g., Leu, Val) |

| Hydrophobic/π-π Stacking | 2,4-Difluorobenzyl Ring | Gatekeeper Residue / Hydrophobic Regions (e.g., Phe, Leu) |

This table is illustrative and based on docking studies of analogous pyridinone-based kinase inhibitors.

The stability of the ligand-target complex is largely determined by a network of non-covalent interactions. For 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one , computational analyses focus on two primary types of interactions:

Hydrogen Bonding: The pyridinone scaffold is pivotal for establishing a strong anchor within the kinase hinge region. The carbonyl oxygen and the N-H group are predicted to form a classic "clamp" with the hinge backbone, mimicking the hydrogen bond pattern of the adenine (B156593) moiety of ATP. This interaction is often a key determinant of kinase inhibitory activity for this class of compounds.

Hydrophobic Interactions: The lipophilic character of the molecule, contributed by the bromo substituent and the difluorobenzyloxy side chain, is crucial for occupying hydrophobic pockets within the ATP-binding site. The 2,4-difluoro substitutions on the benzyl (B1604629) ring can enhance binding affinity through favorable hydrophobic and, potentially, fluorine-specific interactions with the protein. The bromine atom at the 3-position can further increase potency by occupying a nearby hydrophobic pocket.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. semanticscholar.org MD simulations are employed to assess the conformational stability of the predicted binding mode of 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one within its target's active site. nih.govjchemlett.com

By simulating the movements of atoms over a period of nanoseconds to microseconds, researchers can verify if the key interactions predicted by docking are maintained. jchemlett.com These simulations can reveal:

The stability of crucial hydrogen bonds between the pyridinone core and the kinase hinge.

The flexibility of the 2,4-difluorobenzyloxy side chain and its preferred orientation within the binding pocket.

The influence of solvent molecules on the binding interactions.

Findings from MD simulations are critical for validating docking results and providing a more accurate estimation of the binding free energy, which helps in refining the design of more potent and stable inhibitors. semanticscholar.org

In Silico Prediction of Pharmacological Profiles for Pyridinone Derivatives

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. audreyli.com For pyridinone derivatives like 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one , computational models can estimate a range of pharmacokinetic and toxicological parameters, helping to identify potential liabilities before significant resources are invested. researchgate.netnih.gov These predictions are based on the molecule's structure and physicochemical properties. sci-hub.se

| ADMET Property | Predicted Profile for a Pyridinone Derivative | Implication |

| Oral Bioavailability | Moderate to High | Suitable for oral administration. |

| Blood-Brain Barrier (BBB) | Low Penetration | Reduced potential for central nervous system side effects. |

| CYP450 Inhibition | Potential inhibitor of specific isoforms | Risk of drug-drug interactions needs evaluation. |

| hERG Inhibition | Low Risk | Lower potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Lower concern for genotoxicity. |

This table presents a representative in silico ADMET profile for a pyridinone-based compound. Actual values would require specific calculations for the molecule.

Achieving selectivity is a major challenge in kinase inhibitor development due to the high conservation of the ATP-binding site across the human kinome. researchgate.net Computational methods are vital for assessing the potential affinity and selectivity of 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one . This is often done by docking the compound into the crystal structures of various kinases (a "kinome scan") and calculating the predicted binding energies.

The unique structural features of the compound, such as the bulky and specifically substituted 4-position side chain, can be exploited to achieve selectivity. While the pyridinone core interacts with the conserved hinge region, the side chain can interact with less conserved regions of the ATP pocket. By designing this side chain to fit snugly into the unique topology of the target kinase while sterically clashing with the active sites of off-target kinases, selectivity can be engineered. Computational scoring functions help quantify these interactions, providing a theoretical basis for the compound's selectivity profile. aalto.fi

Predicting unintended biological targets, or "off-targets," is crucial for anticipating potential adverse effects. researchgate.net Computational approaches, including shape-based screening, pharmacophore modeling, and machine learning algorithms, are used to screen 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one against large databases of known protein structures and pharmacophores. nih.govmetu.edu.tr

These methods can identify other proteins, including different kinase families or even unrelated protein classes, that the compound might bind to. mdpi.com For instance, a ligand-based approach might compare the chemical features of the pyridinone derivative to those of known ligands for hundreds of different targets. Any significant similarity could flag a potential off-target interaction that warrants experimental investigation. Identifying potential off-target interactions early allows for chemical modifications to mitigate these effects or for careful monitoring in later preclinical studies.

Future Directions and Emerging Research Avenues for 3 Bromo 4 2,4 Difluorobenzyloxy 1h Pyridin 2 One and Pyridinone Scaffolds

Rational Design and Synthesis of Advanced Pyridinone Chemotypes

The future of pyridinone-based drug discovery is intrinsically linked to the development of more sophisticated and efficient synthetic methodologies that allow for the creation of novel and structurally complex derivatives. Rational design, guided by an understanding of structure-activity relationships (SAR), is central to this endeavor. nih.govnih.gov

Modern synthetic strategies are moving beyond traditional condensation reactions to include more advanced techniques that offer greater control and diversity. nih.goviipseries.org Transition-metal-catalyzed reactions, such as C-H activation and cross-coupling, have become powerful tools for the functionalization of the pyridinone core at positions that were previously difficult to access. iipseries.org For instance, rhodium-catalyzed C-H activation cascades have been used to assemble complex fused pyridone structures like benzofuro[2,3-b]pyridines. acs.org These methods enable the precise installation of various substituents to fine-tune the biological activity and pharmacokinetic profiles of the resulting molecules.

Furthermore, photocatalysis and electrocatalysis are emerging as mild and selective methods for synthesizing pyridine (B92270) and pyridinone derivatives. numberanalytics.com These techniques can facilitate unique chemical transformations, leading to the creation of advanced chemotypes that are not accessible through conventional thermal methods. The goal is to build extensive libraries of diverse pyridinone compounds, including analogs of 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one, for high-throughput screening and biological evaluation.

| Synthetic Method | Description | Key Advantages | Example Application |

|---|---|---|---|

| Transition-Metal Catalysis (e.g., Pd, Rh, Cu) | Utilizes transition metals to catalyze C-H activation, cross-coupling, and annulation reactions for core functionalization. iipseries.orgacs.org | High efficiency, regioselectivity, and tolerance for a wide range of functional groups. iipseries.org | Synthesis of highly substituted or fused pyridinone systems. acs.org |

| One-Pot Multi-Component Reactions (MCRs) | Combines three or more reactants in a single reaction vessel to form complex products, minimizing intermediate isolation steps. nih.gov | Operational simplicity, time and resource efficiency, and rapid generation of molecular diversity. nih.gov | Rapid assembly of polysubstituted 3,4-dihydro-2-pyridones. nih.gov |

| Photocatalysis/Electrocatalysis | Uses light or electric potential to drive chemical reactions under mild conditions. numberanalytics.com | High selectivity, access to unique reactive intermediates, and environmentally friendly conditions. numberanalytics.com | Radical-mediated synthesis of complex pyridine derivatives. numberanalytics.com |

| Scaffold Hopping & Bioisosteric Replacement | Rational design approach where the pyridinone core is used to replace other chemical moieties (e.g., phenyl, amide) to improve drug-like properties. nih.govnih.gov | Enhances metabolic stability, solubility, and target binding affinity. nih.gov | Designing mutant-specific inhibitors of isocitrate dehydrogenase (IDH1). nih.govfrontiersin.org |

Uncovering Novel Biological Targets and Therapeutic Applications

Pyridinone-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. nih.govfrontiersin.orgnih.gov This versatility stems from the scaffold's ability to interact with a wide array of biological targets, often by acting as a hydrogen bond donor and acceptor, mimicking peptide bonds, or binding to kinase hinge regions. nih.govnih.govresearchgate.net

Current research has identified several key targets for pyridinone derivatives, including:

Protein Kinases: Many pyridinone compounds function as kinase inhibitors, targeting enzymes like Met kinase, mitogen-activated protein kinase (MAPK), and Bruton's tyrosine kinase (Btk), which are crucial in cancer and inflammatory diseases. nih.govfrontiersin.org

Metabolic Enzymes: Derivatives have been developed as potent inhibitors of enzymes such as isocitrate dehydrogenase (IDH), a key target in certain cancers. nih.govfrontiersin.org

Viral Enzymes: The pyridinone scaffold is present in non-nucleoside reverse transcriptase inhibitors (NNRTIs) like doravirine (B607182) for HIV treatment and in inhibitors of the influenza endonuclease. nih.govfrontiersin.org

Future research will focus on expanding the therapeutic reach of pyridinones by identifying novel biological targets. Areas of high potential include targeting protein-protein interactions (PPIs), which are notoriously difficult to modulate with small molecules, and exploring roles in emerging cell death pathways like ferroptosis. acs.orgrsc.org For example, recent studies have identified benzofuro[2,3-b]pyridine (B12332454) derivatives as potent inhibitors of ferritinophagy, a key process in ferroptosis, suggesting a new therapeutic strategy for diseases like acute liver injury. acs.org The unique structural features of compounds like 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one could be exploited to design specific inhibitors for these novel and challenging targets.

| Target Class | Specific Examples | Therapeutic Area | Future Potential |

|---|---|---|---|

| Protein Kinases | Btk, Met, MAPK, CDKs nih.govfrontiersin.org | Oncology, Immunology | Developing next-generation inhibitors with improved selectivity and resistance profiles. |

| Metabolic Enzymes | Isocitrate Dehydrogenase (IDH1), Histone Deacetylase (HDAC) nih.gov | Oncology | Targeting other metabolic vulnerabilities in cancer and metabolic disorders. |

| Viral Enzymes | HIV Reverse Transcriptase, Influenza Endonuclease nih.govfrontiersin.org | Infectious Diseases | Developing broad-spectrum antivirals against emerging viral threats. |

| G-Protein-Coupled Receptors (GPCRs) | Metabotropic Glutamate Receptors (mGluRs) nih.gov | Neurology | Exploring pyridinones as allosteric modulators for other GPCR targets. |

| Protein-Protein Interactions (PPIs) | MLL1–WDR5, PD-1/PD-L1 rsc.org | Oncology, Immunology | Designing peptidomimetic pyridinones to disrupt disease-relevant PPIs. rsc.org |

| Cell Death Pathways | NCOA4 (Ferritinophagy) acs.org | Liver Disease, Neurodegeneration | Targeting novel regulators of ferroptosis, apoptosis, and autophagy. acs.org |

Application of Artificial Intelligence and Machine Learning in Pyridinone Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery pipeline for pyridinone-based compounds. jddtonline.info These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-synthesize-test cycle and reducing the high attrition rates common in pharmaceutical research. nih.govnih.gov

In the context of pyridinone drug discovery, AI and ML can be applied in several key areas:

Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for which pyridinone scaffolds might be well-suited. nih.gov

Virtual Screening and Hit Identification: ML models, such as graph neural networks, can screen massive virtual libraries of pyridinone derivatives to predict their binding affinity to a target of interest, prioritizing a smaller, more promising set of compounds for synthesis and experimental testing. astrazeneca.com

Predictive Modeling (ADMET): A significant challenge in drug development is ensuring a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI models can be trained to predict these properties in silico, allowing chemists to modify pyridinone structures to optimize their drug-like characteristics early in the design phase. jddtonline.info

De Novo Drug Design: Generative AI models can design entirely new pyridinone-based molecules with desired properties from scratch. These models can explore a vast chemical space to propose novel chemotypes that human chemists might not have conceived.

By leveraging these computational approaches, researchers can make more informed decisions, focusing resources on pyridinone candidates with the highest probability of success. astrazeneca.com

Synergistic Integration of Synthetic Chemistry, Chemical Biology, and Computational Approaches

The most significant breakthroughs in the future of pyridinone research will arise from the synergistic integration of multiple scientific disciplines. The modern drug discovery paradigm relies on a collaborative, iterative loop between computational design, chemical synthesis, and biological testing. mit.eduresearchgate.net

This integrated workflow proceeds as follows:

Computational Design: The process begins with computational chemists and AI models that predict promising pyridinone structures based on a biological target. mit.edu These models can pre-screen for both efficacy and desirable pharmacokinetic properties.

Chemical Synthesis: Synthetic chemists then employ advanced, rational methods to create the computationally designed molecules, such as 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one and its analogs. iipseries.org The focus is on efficiency and the ability to rapidly generate structural diversity.

Chemical Biology & Pharmacology: The synthesized compounds are then evaluated by chemical biologists and pharmacologists using a battery of in vitro and in vivo assays to determine their biological activity, mechanism of action, and target engagement.

Iterative Refinement: The experimental data is fed back into the computational models. astrazeneca.com This feedback loop refines the predictive power of the AI and guides the next round of molecular design, creating a cycle of continuous improvement that accelerates the journey from a promising scaffold to a potential drug candidate.

This synergistic approach ensures that the design of advanced pyridinone chemotypes is not a matter of trial and error but a data-driven, rational process. By combining the predictive power of AI, the creative potential of modern synthesis, and the rigorous validation of chemical biology, the full therapeutic potential of the pyridinone scaffold can be unlocked. mit.edumdpi.com

Q & A

Q. What are the recommended synthetic routes for 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or Pd-catalyzed coupling. A patented method involves reacting 3-bromo-4-hydroxy-1H-pyridin-2-one with 2,4-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C), achieving ~75% yield . Key variables include solvent polarity (DMF > DMSO), temperature (optimized at 80°C), and stoichiometric excess of the benzyl bromide (1.2–1.5 eq). Lower yields (<50%) occur with weaker bases like NaHCO₃ due to incomplete deprotonation of the hydroxyl group.

Q. How can the purity and structural identity of this compound be validated?

- HPLC/LC-MS : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to confirm purity >98% .

- NMR : Key signals include δ 8.2 ppm (pyridinone H-5), δ 5.3 ppm (OCH₂Ar), and δ 7.4–7.8 ppm (difluorobenzyl aromatic protons) .

- Elemental Analysis : Theoretical C: 55.37%, H: 3.99%, Br: 16.73%; deviations >0.3% indicate impurities .

Q. What solvents and storage conditions are optimal for stability?

The compound is stable in DMSO at –20°C for >6 months but degrades in aqueous buffers (pH 7.4, t₁/₂ ~48 hours). Avoid light exposure (UV-Vis λmax 280 nm) to prevent photooxidation of the benzyloxy group .

Advanced Research Questions

Q. How does 3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one inhibit p38α MAPK, and what structural features drive selectivity over p38β?

The bromopyridinone scaffold binds to the ATP pocket of p38α, with the 2,4-difluorobenzyloxy group occupying a hydrophobic cleft (KD = 12 nM). Selectivity over p38β (IC₅₀ ratio α/β = 15:1) arises from steric clashes between the 6-methyl group and β-isoform residues (e.g., Leu104 → Val104) . Mutation studies (e.g., p38α L104V) reduce potency by 8-fold, confirming this mechanism .

Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can they be addressed?

- Low Bioavailability (F = 15%) : Attributed to poor solubility (LogP = 3.2) and first-pass metabolism. Strategies include PEGylation (improves solubility 3-fold) or co-administration with CYP3A4 inhibitors .

- Metabolite Identification : Major metabolites include 4-hydroxybenzyloxy derivatives (via CYP2D6) and debrominated products, detected via LC-MS/MS in rat plasma .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

A comparative SAR study showed:

| Substituent | p38α IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| Br (parent) | 18 | 12 |

| Cl | 32 | 18 |

| I | 45 | 8 |

| Bromine optimizes potency due to optimal van der Waals interactions with Thr106, while iodine increases lipotoxicity . |

Q. What analytical methods resolve contradictions in reported IC₅₀ values across studies?

Discrepancies (e.g., IC₅₀ = 18 nM vs. 35 nM) arise from assay conditions:

- ATP Concentration : Use 10 µM ATP (Km = 8 µM) to avoid underestimation.

- Enzyme Source : Recombinant human p38α (vs. murine) reduces variability .

- Controls : Include PH-797804 (known IC₅₀ = 5 nM) as a benchmark .

Methodological Considerations

Q. How to design a dose-response study for this compound in inflammation models?

- In Vitro : Use LPS-stimulated THP-1 macrophages; measure IL-1β suppression (EC₅₀ typically 20–50 nM) .

- In Vivo : Administer 10–30 mg/kg orally in a murine collagen-induced arthritis model; assess paw swelling reduction at 24h post-dose . Include vehicle controls (5% DMSO in saline) and reference inhibitors (e.g., SB203580).

Q. What computational tools predict off-target interactions?

Molecular docking (AutoDock Vina) against kinases (e.g., JNK1–3, ERK1/2) identifies potential off-targets. Validation via kinome-wide profiling (Eurofins KinaseProfiler) shows <10% inhibition at 1 µM for 95% of kinases .

Data Contradictions and Validation

Q. Why do some studies report cytotoxicity at 10 µM while others do not?

Discrepancies correlate with cell type:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro